![molecular formula C7H4FN3O2 B1442129 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-42-6](/img/structure/B1442129.png)
6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4FN3O2 . It has a molecular weight of 181.13 . The compound is a brown solid at room temperature .
Molecular Structure Analysis
The InChI code for 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is 1S/C7H4FN3O2/c8-4-1-5-7(10-2-4)6(3-9-5)11(12)13/h1-3,9H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a brown solid at room temperature . The compound should be stored at a temperature between 0-5°C .Scientific Research Applications
Cancer Research: FGFR Inhibition
6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine: derivatives have been studied as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor development. These compounds show promise in inhibiting FGFR1, FGFR2, and FGFR3 isoforms, with potential applications in treating various cancers, including breast, lung, and prostate cancer .
Diabetes Treatment: Blood Glucose Regulation
Research indicates that pyrrolopyridine derivatives may contribute to the reduction of blood glucose levels. This suggests potential applications in the prevention and treatment of diabetes-related conditions, such as hyperglycemia, diabetic dyslipidemia, and insulin resistance .
Cardiovascular Diseases: Therapeutic Potential
Compounds with the pyrrolopyridine scaffold, including 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine , have been associated with cardiovascular benefits. They may play a role in the management of cardiovascular diseases, potentially aiding in the treatment of conditions like hypertension .
Drug Development: Anticancer Agents
The pyrrolopyridine core structure is present in several anticancer drugs, such as Vemurafenib and Pexidartinib. The properties of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine make it a candidate for developing new anticancer agents, leveraging its ability to inhibit key biological targets .
Industrial Applications: Chemical Synthesis
While specific industrial applications of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine are not detailed in the available literature, compounds like this often serve as intermediates in chemical synthesis, contributing to the production of various materials and chemicals .
Biological Research: Kinase Inhibition
The pyrrolopyridine scaffold is known for its kinase inhibitory activity. As such, 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives could be valuable in biological research focused on signal transduction pathways, particularly those involving kinases .
Future Directions
properties
IUPAC Name |
6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-6-2-1-4-5(11(12)13)3-9-7(4)10-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCMCRGRSRVROX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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